molecular formula C14H8F3N5O5 B13010644 4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B13010644
M. Wt: 383.24 g/mol
InChI Key: RHLMVZOQBOMSQH-UHFFFAOYSA-N
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Description

The compound 4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a triazolopyrimidine derivative characterized by three critical substituents:

  • Position 4: A 4-nitrobenzyl group, which introduces aromaticity and electron-withdrawing properties.
  • Position 2: A trifluoromethyl (-CF₃) group, known for enhancing metabolic stability and lipophilicity.

Triazolopyrimidines are a versatile scaffold in medicinal chemistry, often explored for their affinity toward cannabinoid receptors (CB1/CB2) and antimicrobial or herbicidal applications .

Properties

Molecular Formula

C14H8F3N5O5

Molecular Weight

383.24 g/mol

IUPAC Name

4-[(4-nitrophenyl)methyl]-7-oxo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C14H8F3N5O5/c15-14(16,17)12-18-13-20(5-7-1-3-8(4-2-7)22(26)27)6-9(11(24)25)10(23)21(13)19-12/h1-4,6H,5H2,(H,24,25)

InChI Key

RHLMVZOQBOMSQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=O)N3C2=NC(=N3)C(F)(F)F)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process can be optimized for large-scale production by adjusting reaction parameters such as temperature, time, and microwave power. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

    Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment. It exhibits selective cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116.

    Biology: The compound’s ability to inhibit specific enzymes and pathways makes it useful in studying cellular processes and signaling pathways.

    Material Sciences: Its unique structural properties make it suitable for applications in material sciences, including the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazolopyrimidine Derivatives

Compound Name Position 4 Substituent Position 2 Substituent Position 6 Substituent Key Properties/Activity Reference
Target Compound 4-Nitrobenzyl Trifluoromethyl Carboxylic Acid High solubility; potential CB2 affinity* -
14l (2-(N-Benzyl-N-methylamino)-4-pentyl...) Pentyl N-Benzyl-N-methylamino Carboxylic Acid SAR study for CB2 receptor binding
38 (N-Cyclohexyl carboxamide...) Pentyl N-Cyclohexyl Carboxamide CB2 agonist (62% yield)
7-(Difluoromethyl)-... () - Difluoromethyl Carboxylic Acid Intermediate; reduced lipophilicity
4h (Nitro-substituted...) Phenyl Methylthio Nitro Synthetic intermediate; oxidative reactivity

*Inferred based on structural similarity to CB2-targeting analogues .

Structure-Activity Relationship (SAR) Insights

Pentyl or cyclohexyl groups (e.g., compound 38) improve lipophilicity but may reduce aqueous solubility .

Position 2 Substitutions: The trifluoromethyl group in the target compound offers metabolic stability and moderate lipophilicity, contrasting with N-alkylamino groups (e.g., 14l) that may engage in hydrogen bonding with receptors .

Position 6 Substitutions :

  • Carboxylic acid (target compound and 14l) enhances solubility and ionization at physiological pH, favoring bioavailability over carboxamide (compound 38) or nitro (4h) groups .

Biological Activity

Overview

4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a complex heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure features a nitrobenzyl group , a trifluoromethyl group , and a carboxylic acid functional group , which contribute to its distinct biological properties and potential applications in medicinal chemistry.

This compound exhibits significant biological activity primarily through its interaction with cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism indicates its potential as an anticancer agent . The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a promising candidate for drug development.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity Description Reference
CDK2 Inhibition Binds to CDK2 active site, inhibiting its function and inducing apoptosis in cancer cells.
Antimicrobial Potential Exhibits antibacterial activity against specific strains; potential for broader antimicrobial applications.
Anti-inflammatory Effects May possess anti-inflammatory properties; further studies required for validation.

Anticancer Activity

In research focused on anticancer properties, this compound demonstrated effective inhibition of CDK2. This inhibition is crucial for preventing uncontrolled cell division in cancerous tissues. Studies have shown that compounds with similar triazolopyrimidine scaffolds have been effective against various cancer cell lines.

Antimicrobial Studies

Recent investigations into the antimicrobial properties of triazolopyrimidine derivatives have highlighted the potential of this compound against bacterial strains such as Enterococcus faecium. The mechanism of action appears to involve disruption of cell wall biosynthesis pathways . Further studies are necessary to explore its efficacy against a broader range of pathogens.

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